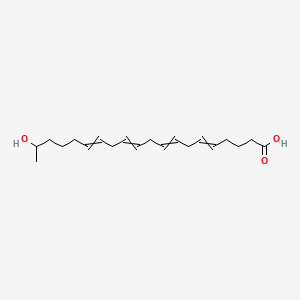

19(R)-Hete

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

19®-Hydroxy-eicosatetraenoic acid, commonly known as 19®-Hete, is a bioactive lipid derived from arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules that play crucial roles in various physiological and pathological processes. 19®-Hete is known for its involvement in the regulation of vascular tone, inflammation, and cellular proliferation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 19®-Hete typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies. The reaction conditions generally include the presence of molecular oxygen and NADPH as a cofactor.

Industrial Production Methods: Industrial production of 19®-Hete can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the relevant cytochrome P450 enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of 19®-Hete.

Types of Reactions:

Oxidation: 19®-Hete can undergo further oxidation to form various metabolites, including 19-oxo-eicosatetraenoic acid.

Reduction: It can be reduced to form 19®-hydroxy-eicosapentaenoic acid.

Substitution: 19®-Hete can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products:

Oxidation: 19-oxo-eicosatetraenoic acid.

Reduction: 19®-hydroxy-eicosapentaenoic acid.

Substitution: Products depend on the nature of the nucleophile used.

Applications De Recherche Scientifique

19®-Hete has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of cytochrome P450 enzymes.

Biology: 19®-Hete is studied for its role in cellular signaling pathways, particularly those involved in inflammation and vascular function.

Medicine: Research on 19®-Hete focuses on its potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory disorders.

Industry: It is used in the development of pharmaceuticals and as a biomarker for various diseases.

Mécanisme D'action

19®-Hete exerts its effects through several molecular targets and pathways:

Vascular Tone Regulation: It modulates the activity of potassium channels in vascular smooth muscle cells, leading to vasodilation.

Inflammation: 19®-Hete can activate or inhibit various signaling pathways involved in the inflammatory response, including the nuclear factor-kappa B (NF-κB) pathway.

Cellular Proliferation: It influences cell proliferation by interacting with growth factor receptors and downstream signaling molecules.

Comparaison Avec Des Composés Similaires

20-Hydroxy-eicosatetraenoic acid (20-Hete): Another eicosanoid with similar functions but different enzymatic pathways and effects on vascular tone.

15-Hydroxy-eicosatetraenoic acid (15-Hete): Involved in inflammation and immune responses, but with distinct signaling mechanisms.

12-Hydroxy-eicosatetraenoic acid (12-Hete): Plays a role in platelet aggregation and vascular function.

Uniqueness of 19®-Hete:

Enzymatic Pathways: 19®-Hete is specifically produced by the CYP4A and CYP4F subfamilies, distinguishing it from other eicosanoids.

Biological Effects: It has unique effects on vascular tone and inflammation, making it a valuable target for therapeutic research.

Q & A

Basic Research Questions

Q. How can researchers detect and quantify 19(R)-HETE in biological samples with high specificity?

- Methodological Answer : Use chiral chromatography (e.g., UPLC-MS) to distinguish this compound from its enantiomer, 19(S)-HETE, due to their identical molecular weights. Isotope dilution assays with deuterated internal standards (e.g., d4-19-HETE) improve quantification accuracy. Validate methods via recovery experiments and calibration curves spanning physiological concentrations (1–100 nM) .

Q. What is the biological role of this compound in vascular regulation?

- Methodological Answer : Employ ex vivo vascular ring assays to measure this compound’s vasoactive effects. Compare responses in normotensive vs. hypertensive models (e.g., SHR rats). Pair with siRNA knockdown of CYP1B1 to confirm enzyme involvement. Analyze downstream signaling via Western blot for phospho-eNOS and NO metabolites .

Q. How do researchers ensure enantiomeric purity during this compound synthesis?

- Methodological Answer : Monitor stereochemistry using NMR (e.g., 600 MHz) to verify the 19(R)-configuration. Validate purity (>98%) via chiral HPLC and optical rotation measurements. Reference synthetic protocols must specify solvent systems (e.g., ethanol) and storage conditions (−80°C under argon) to prevent racemization .

Q. What in vitro models are suitable for studying this compound’s anti-cancer effects?

- Methodological Answer : Use cancer cell lines (e.g., A549 lung adenocarcinoma) treated with this compound (1–50 µM). Assess proliferation via MTT assays and apoptosis via caspase-3 activation. Combine with CYP1B1 overexpression vectors to test enzyme-dependent mechanisms. Include 19(S)-HETE as a negative control .

Q. How can cross-reactivity issues with this compound antibodies be resolved?

- Methodological Answer : Validate commercial antibodies via competitive ELISA using 19(R)- and 19(S)-HETE. Pre-absorb antibodies with 19(S)-HETE to remove cross-reactive clones. Confirm specificity in knockout models (e.g., CYP1B1−/− mice) lacking endogenous this compound .

Advanced Research Questions

Q. How do experimental designs address contradictory data on this compound’s role in inflammation?

- Methodological Answer : Conduct meta-analyses of studies reporting pro- vs. anti-inflammatory effects. Stratify results by tissue type (e.g., renal vs. pulmonary) and dosage (nM vs. µM). Use RNA-seq to identify context-dependent pathways (e.g., NF-κB vs. PPARγ). Include sensitivity analyses to assess confounding variables (e.g., COX/LOX inhibition) .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

- Methodological Answer : Stabilize this compound in lipid emulsions or cyclodextrin complexes to prevent oxidation. Monitor degradation via LC-MS/MS at multiple timepoints. Use deuterium-labeled analogs to track in vivo half-life. Validate stability in plasma matrices with antioxidant cocktails (e.g., BHT/EDTA) .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy of this compound?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Use microdialysis in target organs (e.g., heart) to measure free this compound levels. Compare with in vitro IC50 values adjusted for protein binding (>95% in plasma) .

Q. What statistical approaches are recommended for analyzing this compound’s enantiomer-specific effects?

- Methodological Answer : Apply mixed-effects models to account for intra- and inter-subject variability in enantiomer ratios. Use ANOVA with Tukey’s post hoc test for dose-response curves. Report effect sizes (Cohen’s d) and confidence intervals to quantify enantiomeric potency differences (e.g., 19(S)-HETE IC50 = 12 nM vs. This compound IC50 = 45 nM) .

Q. How do researchers validate this compound’s therapeutic potential in preclinical models of cardiac hypertrophy?

- Methodological Answer : Use pressure-overload models (e.g., transverse aortic constriction) in rodents. Administer this compound via osmotic minipumps (0.1–1 mg/kg/day). Assess cardiac function via echocardiography and fibrosis via Masson’s trichrome staining. Validate target engagement via CYP1B1 activity assays in myocardial lysates .

Propriétés

IUPAC Name |

19-hydroxyicosa-5,8,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUXZHQUWPFWPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.